(3S)-3-methoxypyrrolidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
(3S)-3-methoxypyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJQEKBFZXKFT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN(C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methoxypyrrolidine-1-carbonyl chloride typically involves the reaction of (3S)-3-methoxypyrrolidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(3S)-3-methoxypyrrolidine+SOCl2→(3S)-3-methoxypyrrolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methoxypyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Hydrolysis: The reaction is usually performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used in aprotic solvents such as ether or THF.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
(3S)-3-methoxypyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-methoxypyrrolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of (3S)-3-methoxypyrrolidine-1-carbonyl chloride, a comparative analysis with analogous compounds is provided below.
Pyrrolidine-Based Carbonyl Chlorides
| Compound Name | Substituents | Reactivity (Relative) | Key Applications |
|---|---|---|---|
| This compound | 3-OCH₃ (S-configuration), -COCl | High | Asymmetric synthesis, drug intermediates |
| (3R)-3-Ethoxypyrrolidine-1-carbonyl chloride | 3-OCH₂CH₃ (R-configuration), -COCl | Moderate | Peptide coupling, chiral catalysts |
| Pyrrolidine-1-carbonyl chloride | No substituents, -COCl | Very High | General acylating agent |
Key Findings :
- Steric and Electronic Effects : The methoxy group in this compound introduces steric hindrance and electron-donating effects, slightly reducing its reactivity compared to unsubstituted pyrrolidine-1-carbonyl chloride. Ethoxy-substituted analogs exhibit even lower reactivity due to increased steric bulk .
- Stereochemical Influence : The (S)-configuration at the 3-position enhances enantioselectivity in reactions with chiral amines, outperforming racemic or (R)-configured analogs in producing enantiopure amides .
Alternative Carbonyl Derivatives
| Compound Name | Functional Group | Stability | Reactivity with Amines |
|---|---|---|---|
| This compound | -COCl | Moisture-sensitive | Very Fast |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | -COOH | Stable | Slow (requires activation) |
| Pyrrolidine-1-carboxamide | -CONH₂ | Highly Stable | Non-reactive |
Key Findings :
- Reactivity Hierarchy : Carbonyl chlorides (e.g., this compound) react faster with nucleophiles than carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which require activation (e.g., via DCC coupling). Carboxamides are inert under standard conditions .
- Stability Trade-offs : While carbonyl chlorides are highly reactive, their moisture sensitivity necessitates anhydrous handling. Carboxylic acids, though stable, are less versatile in direct synthesis .
Stereoisomeric Comparisons
| Compound Name | Configuration | Melting Point (°C) | Solubility (CH₂Cl₂) |
|---|---|---|---|
| This compound | S | 45–48 (decomposes) | High |
| (3R)-3-Methoxypyrrolidine-1-carbonyl chloride | R | 42–44 (decomposes) | High |
| (±)-3-Methoxypyrrolidine-1-carbonyl chloride | Racemic | 38–40 (decomposes) | Moderate |
Key Findings :
- Thermal Stability : Enantiopure (S) and (R) isomers exhibit marginally higher decomposition temperatures than the racemic mixture, likely due to crystalline packing differences.
- Application-Specific Preferences : The (S)-enantiomer is preferred in synthesizing β-lactam antibiotics, while the (R)-enantiomer finds use in agrochemicals .
Biological Activity
(3S)-3-methoxypyrrolidine-1-carbonyl chloride is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature allows it to fit into active sites of biological targets, modulating their activity through:
- Hydrogen Bonding : The methoxy and carbonyl groups can form hydrogen bonds with amino acid residues in the active site.
- Electrostatic Interactions : The polar nature of the carbonyl group may facilitate electrostatic interactions with charged residues.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in cell lines infected with coronaviruses such as SARS-CoV-2 and MERS-CoV. These compounds act as peptidomimetic inhibitors of the 3C-like protease, crucial for viral replication .
Antitumor Activity
Pyrrolidine derivatives have also been investigated for their antitumor activities. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression and induction of oxidative stress .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure of this compound can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity |
| Alteration of methoxy group | Enhanced lipophilicity and potency |
| Changing carbon chain length | Varied selectivity towards targets |
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against SARS-CoV-2. The compound was tested in vitro, showing significant inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to its ability to inhibit the viral 3CL protease .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrrolidine derivatives, including this compound. Results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for (3S)-3-methoxypyrrolidine-1-carbonyl chloride with high enantiomeric purity?
Methodological Answer: Synthesis typically involves functionalization of the pyrrolidine scaffold. A three-step approach is recommended:
Chiral Pool Strategy : Start with (3S)-3-methoxypyrrolidine (CAS-like derivatives in ).
Carbonylation : React with phosgene or triphosgene under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the carbonyl chloride.
Enantiomeric Control : Use chiral auxiliaries or asymmetric catalysis (e.g., NaCl as a catalyst in aqueous media, as noted in for pyridine derivatives ).
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm enantiopurity by chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10).
Q. How to purify this compound to achieve >95% chemical purity?
Methodological Answer:
- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg, 60–70°C) minimizes thermal decomposition.
- Column Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate in hexane (5% → 20%).
- Recrystallization : Dissolve in cold diethyl ether and precipitate with hexane ( notes >95% purity via GC for similar compounds ).
Validation : Confirm purity via GC-MS (retention time ~8.2 min) and ¹H NMR (absence of extraneous peaks at δ 1.5–2.5 ppm).
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How to analyze and resolve contradictions in NMR data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Rotamers : Low-temperature NMR (−40°C in CD₂Cl₂) reduces conformational exchange.
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize H-bonding interactions.
- Impurity Peaks : Use 2D NMR (HSQC, HMBC) to assign unexpected signals ( highlights structural elucidation challenges ).
Case Study : A δ 3.3 ppm singlet initially misassigned as a methoxy group was resolved via DEPT-135 as a CH₂ group adjacent to the carbonyl.
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to model transition states.
- NBO Analysis : Identify electron-deficient carbonyl carbon (natural charge ~+0.5) as the electrophilic site.
- Solvent Modeling : Use COSMO-RS to simulate reactivity in THF vs. acetonitrile ( provides molecular weight benchmarks ).
Practical Insight : Predict regioselectivity in peptide coupling reactions (e.g., higher reactivity with primary amines vs. alcohols).
Q. How to design stability studies under different conditions for this compound?
Methodological Answer: Experimental Design :
| Condition | Protocol | Analysis |
|---|---|---|
| Thermal | Store at 25°C, 40°C, and 60°C for 1 month | Monitor decomposition via HPLC (retention time shifts) |
| Hydrolytic | Expose to 70% humidity at 25°C | Track carbonyl chloride → carboxylic acid conversion via IR |
| Light | UV irradiation (254 nm, 48 hrs) | Check for radical byproducts via EPR |
| Key Findings : |
- Stability decreases above 40°C ( highlights storage guidelines for sulfonyl chlorides ).
- Anhydrous argon atmospheres extend shelf life by >6 months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
